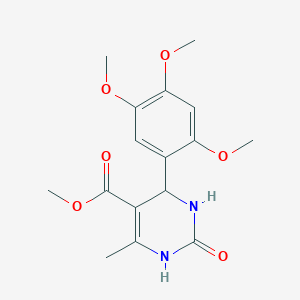![molecular formula C13H15ClN4 B5136385 5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CLP" and is a member of the pyridine family. In
作用機序
The mechanism of action of CLP is not fully understood. However, it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. CLP has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
CLP has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair in cancer cells. CLP has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Additionally, CLP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using CLP in lab experiments is its well-established synthesis method. Additionally, CLP has been extensively studied and has been shown to have potential applications in various fields. However, one limitation of using CLP in lab experiments is its potential toxicity. CLP has been shown to induce DNA damage, which could be harmful to cells. Therefore, caution should be taken when using CLP in lab experiments.
将来の方向性
There are several future directions for research on CLP. One direction is to further investigate its potential applications in cancer research. CLP has been shown to have antitumor activity, and further studies could lead to the development of new cancer therapies. Another direction is to investigate its potential as an antimicrobial agent. CLP has been shown to inhibit the growth of bacteria and fungi, and further studies could lead to the development of new antibiotics. Additionally, further studies could be done to investigate the mechanism of action of CLP and its potential side effects.
合成法
The synthesis of CLP involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde in the presence of a reducing agent and a catalyst. This reaction produces 5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine as the final product. The synthesis of CLP has been well established and is commonly used in research laboratories.
科学的研究の応用
CLP has been extensively studied for its potential applications in various fields. It has been shown to have antitumor activity and has been used in cancer research. CLP has also been studied for its antimicrobial properties and has been used in microbiology research. Additionally, CLP has been shown to have anti-inflammatory properties and has been used in immunology research.
特性
IUPAC Name |
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-8-9(2)18-12(10(3)17-8)7-16-13-5-4-11(14)6-15-13/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAFMSJUMDCDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)


![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)